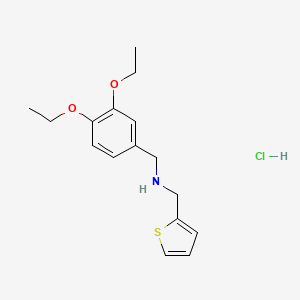

![molecular formula C15H8F3N3O2S2 B5538461 4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)

4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives generally involves multistep reactions, including cyclization, nucleophilic substitution, and functional group transformations. For instance, the synthesis of related compounds often starts from basic precursors like amino uracils or pyrones and involves reactions such as cyclization with Appel's salt or interaction with alkyl- and arylamines to form diverse derivatives (Yong-Goo Chang, H. S. Cho, & K. Kim, 2003; A. Moustafa & A. S. Girgis, 2007).

Molecular Structure Analysis

X-ray crystallography and spectroscopy are crucial for determining the molecular structure of thieno[3,2-d]pyrimidine derivatives. These techniques help in understanding the conformation, stereochemistry, and electronic structure, which are vital for predicting reactivity and properties. For example, crystal structure determination of closely related compounds has provided insight into their three-dimensional arrangement, bond lengths, and angles, contributing to a better understanding of their chemical behavior (A. Moustafa & A. S. Girgis, 2007).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, leading to a wide range of chemical properties. These reactions enable the functionalization of the thieno[3,2-d]pyrimidine core, significantly altering its chemical and physical properties. Such modifications allow for the synthesis of derivatives with targeted properties for specific applications (Yong-Goo Chang, H. S. Cho, & K. Kim, 2003).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of substituted groups. X-ray diffraction analysis of related compounds has shed light on their crystalline structure, which in turn impacts their physical stability, solubility, and interaction with biological molecules (A. Moustafa & A. S. Girgis, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and photophysical properties of thieno[3,2-d]pyrimidine derivatives, are determined by their molecular structure. These properties are crucial for their applications in chemical synthesis, materials science, and medicinal chemistry. Studies on related compounds have demonstrated their ability to undergo a range of chemical reactions, providing a foundation for the development of new synthetic methodologies and compounds with desired properties (V. Fedotov et al., 2022).

科学的研究の応用

Synthesis and Chemical Properties

- The compound has been used as a key intermediate in the synthesis of trifluoromethylated analogues of dihydroorotic acid, which are of interest due to their unique chemical properties and potential applications in medicinal chemistry. The orthogonal intramolecular C–F···C=O interaction observed in some of these derivatives may stabilize specific molecular conformations, highlighting the compound's role in exploring fluorine's effects on molecular structure and stability (Sukach et al., 2015).

Biological Activity

- Research has demonstrated the utility of pyrimidine derivatives in synthesizing compounds with antimicrobial and antifungal properties. For example, studies have shown the synthesis of dihydropyrimido[1,2-a]pyrimidine derivatives from related pyrimidine carbonitriles, which were evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).

- Another study focused on synthesizing 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, which were then used to prepare pyrazolo[3,4-d]pyrimidine derivatives. These compounds were evaluated for their antibacterial activity, showcasing the potential of pyrimidine derivatives in developing new antimicrobial agents (Rostamizadeh et al., 2013).

Material Science Applications

- Pyrimidine derivatives have also found applications in material science, particularly in the synthesis of novel nonionic surfactants containing pyrimidine and related nitrogen heterocyclic ring systems. These compounds have been explored for their surface-active properties and potential biological activity, indicating their versatility in applications ranging from drug manufacturing to cosmetics (El-Sayed, 2008).

特性

IUPAC Name |

2,4-dioxo-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N3O2S2/c16-15(17,18)8-3-1-2-7(4-8)6-24-13-9(5-19)10-11(25-13)12(22)21-14(23)20-10/h1-4H,6H2,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOVPPAZDOLDSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-thieno[3,2-d]pyrimidine-7-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

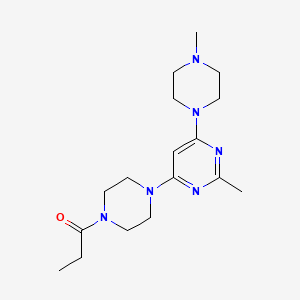

![[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)

![6-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5538445.png)

![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5538474.png)

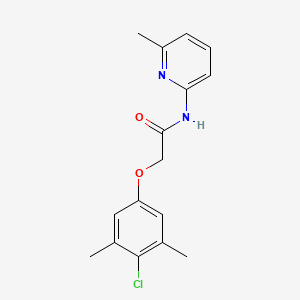

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)

![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)